An In-Depth Technical Guide on the Mechanism of Action of (1s,4s)-Menin-MLL inhibitor-23
An In-Depth Technical Guide on the Mechanism of Action of (1s,4s)-Menin-MLL inhibitor-23
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukemias driven by rearrangements of the Mixed Lineage Leukemia (MLL) gene, also known as KMT2A, are aggressive hematological malignancies with a historically poor prognosis. A critical dependency for the oncogenic activity of MLL fusion proteins is their interaction with the scaffold protein Menin. This protein-protein interaction (PPI) is essential for the recruitment of the MLL fusion complex to chromatin, leading to the aberrant expression of leukemogenic target genes such as HOXA9 and MEIS1. The disruption of the Menin-MLL interaction has emerged as a promising therapeutic strategy. This technical guide focuses on the mechanism of action of (1s,4s)-Menin-MLL inhibitor-23, a specific inhibitor of this critical interaction.
Core Mechanism of Action: Disruption of the Menin-MLL Interaction
(1s,4s)-Menin-MLL inhibitor-23 functions by directly binding to Menin and competitively inhibiting its interaction with MLL and MLL fusion proteins. The N-terminus of MLL, which is retained in all MLL fusion proteins, contains specific motifs that bind to a pocket on the surface of Menin. By occupying this pocket, (1s,4s)-Menin-MLL inhibitor-23 prevents the tethering of the MLL fusion protein complex to chromatin at the promoter regions of target genes.
This disruption leads to a cascade of downstream effects:
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Inhibition of Target Gene Expression: The primary consequence of Menin-MLL inhibition is the downregulation of key MLL fusion protein target genes, including HOXA9 and MEIS1. These genes are critical for maintaining the undifferentiated, proliferative state of leukemic cells.
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Induction of Cell Differentiation: By suppressing the leukemogenic gene expression program, (1s,4s)-Menin-MLL inhibitor-23 promotes the differentiation of leukemic blasts into more mature myeloid cells.
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Induction of Apoptosis: The loss of critical survival signals driven by MLL fusion proteins ultimately leads to programmed cell death (apoptosis) in MLL-rearranged leukemia cells.
Quantitative Data
The following table summarizes the biological activity of various Menin-MLL inhibitors, including data for compounds structurally related to (1s,4s)-Menin-MLL inhibitor-23 as detailed in patent WO2017214367A1.
| Compound | Target | Assay | IC50 (nM) | Cell Line | GI50 (nM) | Reference |
| (1s,4s)-Menin-MLL inhibitor-23 (Example 99A) | Menin-MLL Interaction | Fluorescence Polarization | 1.1 | - | - | Patent WO2017214367A1 |
| MI-2 | Menin-MLL Interaction | Fluorescence Polarization | 446 | MV4-11 | ~5000 | Grembecka et al., 2012 |
| MI-3 | Menin-MLL Interaction | Fluorescence Polarization | 648 | MV4-11 | ~5000 | Grembecka et al., 2012 |
| MI-463 | Menin-MLL Interaction | Fluorescence Polarization | 15.3 | MV4-11 | 200-500 | Borkin et al., 2015 |
| MI-503 | Menin-MLL Interaction | Fluorescence Polarization | 14.7 | MV4-11 | 200-500 | Borkin et al., 2015 |
| MI-3454 | Menin-MLL Interaction | Fluorescence Polarization | 0.51 | MOLM-13 | 7-27 | Krivtsov et al., 2019 |
| VTP50469 | Menin-MLL Interaction | Biochemical Assay | <1 | MOLM-13 | <10 | Krivtsov et al., 2019 |
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the molecular mechanism of Menin-MLL mediated leukemogenesis and its inhibition by (1s,4s)-Menin-MLL inhibitor-23.
Caption: Mechanism of (1s,4s)-Menin-MLL inhibitor-23 action.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This assay quantitatively measures the binding affinity of inhibitors to the Menin-MLL interaction.
Principle: A small fluorescently labeled peptide derived from the MLL N-terminus (MLL-FP) is used. When unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger Menin protein, its tumbling slows, leading to an increase in fluorescence polarization. Inhibitors that compete with MLL-FP for Menin binding will cause a decrease in polarization.
Protocol:
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Reagent Preparation:
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Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM DTT, 0.01% Tween-20.
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Menin Protein: Recombinant human Menin protein diluted in Assay Buffer to a final concentration of 20 nM.
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MLL-FP Peptide: Fluorescein-labeled MLL peptide (e.g., residues 4-15) diluted in Assay Buffer to a final concentration of 10 nM.
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Inhibitor: (1s,4s)-Menin-MLL inhibitor-23 serially diluted in Assay Buffer to a range of concentrations (e.g., from 1 µM to 0.01 nM).
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Assay Procedure:
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In a 384-well black plate, add 5 µL of the inhibitor dilution series.
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Add 10 µL of the Menin protein solution to each well.
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Incubate for 30 minutes at room temperature.
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Add 5 µL of the MLL-FP peptide solution to each well.
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Incubate for 60 minutes at room temperature, protected from light.
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Data Acquisition:
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Measure fluorescence polarization on a plate reader equipped with appropriate filters for fluorescein (Excitation: 485 nm, Emission: 525 nm).
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Data Analysis:
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Calculate IC50 values by fitting the data to a four-parameter logistic equation using graphing software.
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Co-Immunoprecipitation (Co-IP) for Menin-MLL Interaction in Cells
This assay is used to demonstrate that the inhibitor disrupts the Menin-MLL fusion protein interaction within a cellular context.
Protocol:
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Cell Culture and Treatment:
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Culture MLL-rearranged leukemia cells (e.g., MV4-11 or MOLM-13) to a density of 1-2 x 10^6 cells/mL.
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Treat cells with (1s,4s)-Menin-MLL inhibitor-23 at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or DMSO as a vehicle control for 4-6 hours.
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Cell Lysis:
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Harvest and wash cells with ice-cold PBS.
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Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors) on ice for 30 minutes.
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Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
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Immunoprecipitation:
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Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
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Incubate the pre-cleared lysate with an anti-Menin antibody or an isotype control IgG overnight at 4°C with gentle rotation.
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Add Protein A/G agarose beads and incubate for an additional 2 hours at 4°C.
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Washing and Elution:
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Wash the beads 3-5 times with lysis buffer.
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Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
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Western Blotting:
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Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
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Probe the membrane with antibodies against MLL (N-terminus) and Menin.
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Chromatin Immunoprecipitation (ChIP)-qPCR for Target Gene Occupancy
This technique is used to determine if the inhibitor reduces the binding of the Menin-MLL fusion protein complex to the promoter regions of its target genes.
Protocol:
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Cell Treatment and Cross-linking:
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Treat MLL-rearranged leukemia cells with the inhibitor or DMSO as described for Co-IP.
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Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
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Quench the cross-linking reaction with glycine.
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Chromatin Preparation:
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Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
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Immunoprecipitation:
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Incubate the sheared chromatin with an antibody against the N-terminus of MLL or an IgG control overnight at 4°C.
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Capture the antibody-chromatin complexes with Protein A/G magnetic beads.
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Washing and Elution:
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Wash the beads to remove non-specific binding.
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Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
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DNA Purification and qPCR:
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Purify the DNA using a spin column.
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Perform quantitative PCR (qPCR) using primers specific for the promoter regions of target genes (HOXA9, MEIS1) and a negative control region.
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Cell Viability (MTT) Assay
This assay measures the effect of the inhibitor on the metabolic activity of leukemia cells, which is an indicator of cell viability.
Protocol:
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Cell Seeding:
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Seed MLL-rearranged leukemia cells (e.g., MV4-11, MOLM-13) and a control cell line without an MLL rearrangement (e.g., K562) in a 96-well plate at a density of 1 x 10^4 cells/well.
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Inhibitor Treatment:
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Add serial dilutions of (1s,4s)-Menin-MLL inhibitor-23 to the wells.
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Incubate the plate for 72 hours at 37°C in a CO2 incubator.
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MTT Addition and Incubation:
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Add 10 µL of 5 mg/mL MTT solution to each well.
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Incubate for 4 hours at 37°C.
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Formazan Solubilization:
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Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
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Incubate overnight at 37°C to dissolve the formazan crystals.
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Absorbance Measurement:
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Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis:
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Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).
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Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing a Menin-MLL inhibitor.
